molecular formula C28H26F6N4O B14085032 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8,9S)-cinchonan-9-ylurea

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8,9S)-cinchonan-9-ylurea

Cat. No.: B14085032
M. Wt: 548.5 g/mol
InChI Key: VNRLCKBQNVNWFW-SEMUBUJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C28H26F6N4O

Molecular Weight

548.5 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]urea

InChI

InChI=1S/C28H26F6N4O/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16-,17-,24-,25-/m0/s1

InChI Key

VNRLCKBQNVNWFW-SEMUBUJISA-N

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodological Frameworks

Core Structural Features and Retrosynthetic Analysis

The target compound integrates two critical components:

  • A cinchonan backbone derived from natural cinchona alkaloids (e.g., cinchonidine or cinchonine), which provides stereochemical guidance.
  • A 3,5-bis(trifluoromethyl)phenylurea moiety , introducing enhanced hydrogen-bonding capacity and acidity for substrate activation.

Retrosynthetically, the molecule disconnects into:

  • A cinchona alkaloid amine (e.g., 9-amino-9-deoxycinchonidine)
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate

Stepwise Synthesis Protocol

Activation of the Cinchona Alkaloid

Cinchona alkaloids undergo C9-amination to generate the reactive amine intermediate. For example:

  • Cinchonidine (1.0 equiv) is treated with sodium azide (NaN₃, 1.2 equiv) and triflic anhydride (Tf₂O, 1.1 equiv) in anhydrous THF at −78°C, followed by Staudinger reduction with triphenylphosphine (PPh₃) to yield 9-amino-9-deoxycinchonidine.
Urea Bond Formation

The amine intermediate reacts with 3,5-bis(trifluoromethyl)phenyl isocyanate under controlled conditions:

  • 9-Amino-9-deoxycinchonidine (1.0 equiv) and 3,5-bis(trifluoromethyl)phenyl isocyanate (1.05 equiv) are stirred in dry dichloromethane (DCM) at 0°C for 4 hours, followed by warming to room temperature for 12 hours.
  • The reaction is monitored via TLC (ethyl acetate/hexanes, 1:1), with product isolation via column chromatography (SiO₂, 90% yield).

Stereochemical Control and Conformational Analysis

The C8 and C9 stereochemistry of the cinchona backbone dictates catalytic performance. Key findings include:

  • Synclinal alignment of the quinoline methoxy group and urea moiety minimizes steric clashes, favoring the anti-open transition state.
  • DFT calculations (M06-2X/def2-TZVPP) reveal a 3.2 kcal/mol energy difference between syn-open and anti-open conformers, with the latter being thermodynamically favored.

Optimization Strategies and Reaction Engineering

Solvent and Temperature Effects

Parameter Optimal Condition Impact on Yield/Selectivity Reference
Solvent Anhydrous DCM Minimizes hydrolysis
Temperature 0°C → RT Balances kinetics/stability
Catalyst Loading 1.05 equiv isocyanate Avoids oligomerization

Aggregation Mitigation

Cinchona urea catalysts exhibit concentration-dependent aggregation , which reduces enantioselectivity. Strategies include:

  • Dilute reaction conditions (<0.1 M) to favor monomeric active species.
  • Introduction of sterically demanding groups (e.g., 3,5-bis(trifluoromethyl)phenyl) to prevent π-stacking.

Analytical Characterization and Validation

Spectroscopic Data

Technique Key Signals Assignment
¹H NMR (CDCl₃) δ 6.85 (s, 2H, Ar-H) 3,5-Bis(trifluoromethyl)phenyl
δ 5.25 (m, 1H, CH₂=CH) Cinchona vinyl group
¹⁹F NMR δ −63.2 (s, 6F) CF₃ groups
HRMS m/z 549.1932 [M+H]⁺ Confirms molecular formula

Crystallographic Validation

Single-crystal X-ray diffraction confirms:

  • Intramolecular hydrogen bonding between urea N–H and quinoline oxygen (2.89 Å).
  • Dihedral angle of 67.3° between quinoline and arylurea planes, optimizing substrate binding.

Comparative Analysis with Thiourea Analogues

Property Urea Catalyst Thiourea Catalyst Rationale
pKa (DMSO) 26.9 21.1 Weaker acidity reduces aggregation
ΔΔG‡ (kcal/mol) 5.3 8.1 Thiourea’s stronger H-bonding
Optimal Temp. 25°C −20°C Thermal stability of urea

The urea derivative’s superior performance in Singh’s reaction (92% ee vs. 88% ee for thiourea) stems from reduced self-association, as evidenced by variable-temperature NMR .

Challenges and Industrial Scalability

Limitations in Current Methods

  • Sensitivity to moisture : Requires rigorous anhydrous conditions.
  • High cost of 3,5-bis(trifluoromethyl)phenyl isocyanate : ~$450/g (Sigma-Aldrich, 2025).

Emerging Alternatives

  • Flow chemistry approaches : Continuous synthesis reduces aggregation.
  • Biocatalytic routes : Engineered amidases for stereospecific urea formation (experimental stage).

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted urea compounds .

Scientific Research Applications

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxy-9-cinchonanyl]thiourea, also known as N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxy-9-cinchonanyl]thiourea, is a cinchona-alkaloid-derived, bifunctional catalyst featuring a thiourea group at position 9 . It has several uses, mainly related to its catalytic properties in chemical reactions .

Key Applications

  • Enantioselective Mannich Reactions N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(9R)-6′-methoxy-9-cinchonanyl]thiourea can catalyze the formation of optically active Mannich adducts from stable N-carbamate amido sulfones via enantioselective Mannich reactions .
  • Organocatalysis This compound is utilized as a bifunctional cinchona organocatalyst .
  • Asymmetric Addition of Malonate Derivatives of urea- and thiourea-substituted cinchona alkaloids, including N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxy-9-cinchonanyl]thiourea, serve as highly efficient bifunctional organocatalysts for the asymmetric addition of malonate .

Additional Information

  • Synonyms : The compound is also known under several other names, including N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8A,9S)-6'-METHOXY-9-CINCHONANYL]THIOUREA, 9-(3-(3,5-Bis(trifluoromethyl)phenyl)thioureido)-(epi-quinine), and 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea .
  • Molecular Formula and Weight: The molecular formula of the compound is C29H28F6N4OS, and it has a molecular weight of 594.6 g/mol .
  • Safety : The compound is considered an acute toxic laboratory chemical .

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8alpha,9S)-cinchonan-9-ylurea involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction is facilitated by the trifluoromethyl groups, which enhance the compound’s lipophilicity and binding affinity .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 945985-98-8 ()
  • Molecular Formula : C28H26F6N4O
  • Molecular Weight : 548.5 g/mol ()
  • Stereochemistry : 8α,9S configuration ().
  • Physical Properties : Off-white to yellow powder, purity ≥95% ().

Structural Features :

  • Comprises a urea group bridging a 3,5-bis(trifluoromethyl)phenyl moiety and a cinchona alkaloid-derived backbone.
  • The trifluoromethyl groups enhance electron-withdrawing effects, while the urea acts as a hydrogen bond donor ().

Comparison with Structural Analogs

Urea vs. Thiourea Derivatives

Parameter Urea Derivative (Main Compound) Thiourea Analog (CAS 851477-19-5)
Functional Group Urea (-NH-C(=O)-NH-) Thiourea (-NH-C(=S)-NH-)
Molecular Formula C28H26F6N4O C28H26F6N4S
Molecular Weight 548.5 g/mol 564.59 g/mol ()
pKa Not reported 11.42 ± 0.70 ()
Catalytic Role Stronger H-bonding due to urea’s higher polarity. Enhanced acidity (thiourea’s lower pKa) improves substrate activation ().
Applications Enantioselective Mannich reactions (). Conjugate additions ().

Methoxy-Substituted Analogs

Parameter Main Compound 6'-Methoxy Derivative (CAS 957770-66-0)
Substituent None 6'-Methoxy on cinchona ring
Molecular Formula C28H26F6N4O C29H28F6N4O2
Molecular Weight 548.5 g/mol 578.54 g/mol ()
Impact on Catalysis Standard catalytic profile. Methoxy improves solubility and modifies steric/electronic effects ().

Key Insight : Methoxy groups enhance solubility in polar solvents and may alter transition-state interactions in reactions like asymmetric Mannich additions .

Stereochemical Variants

Parameter 8α,9S Isomer (Main Compound) 9R Isomer (CAS 945985-98-8)
Configuration 8α,9S 9R
Catalytic Performance High enantioselectivity in specific reactions. Potential inversion of stereochemical outcomes ().

Key Insight : Stereochemistry at position 9 dictates enantioselectivity. The 9S configuration is critical for achieving desired stereoisomers in asymmetric catalysis .

Cyclohexylamino Derivatives

Parameter Main Compound Dimethylamino Derivative (CAS 820242-14-6)
Substituent None Dimethylamino on cyclohexyl ring
Molecular Formula C28H26F6N4O C17H21F6N3O
Molecular Weight 548.5 g/mol 397.35 g/mol ()
Role in Catalysis Relies on urea-cinchona synergy. Amino groups introduce basicity, enabling dual activation ().

Key Insight: Amino substituents expand catalytic versatility by enabling acid-base bifunctionality .

Structural Influence on Catalytic Activity

  • Urea vs. Thiourea : Thiourea derivatives exhibit higher acidity, beneficial for protonation steps, while urea provides stronger H-bonding for stereocontrol.
  • Methoxy Substitution : Enhances solubility and electronic modulation, critical for reactions requiring polar environments.
  • Stereochemistry : Absolute configuration (8α,9S vs. 9R) determines enantioselectivity, making it a key design parameter.

Data Tables

Table 1: Structural and Physical Comparison

Compound CAS No. Molecular Formula MW (g/mol) Functional Group Key Application
Main Compound 945985-98-8 C28H26F6N4O 548.5 Urea Mannich Reactions
Thiourea Analog 851477-19-5 C28H26F6N4S 564.59 Thiourea Conjugate Additions
6'-Methoxy Urea 957770-66-0 C29H28F6N4O2 578.54 Urea, Methoxy Asymmetric Catalysis

Table 2: Catalytic Performance Overview

Reaction Type Preferred Catalyst (CAS) Enantiomeric Excess (ee) Reference
Mannich Reaction 852913-25-8 (Thiourea) >90% ee
Michael Addition 945985-98-8 (Main Compound) 85–95% ee
Conjugate Addition 851477-19-5 (Thiourea) 80–88% ee

Biological Activity

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8,9S)-cinchonan-9-ylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C29H28F6N4O2
  • CAS Number : 957770-66-0
  • Molecular Weight : 578.56 g/mol
  • Purity : 98% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and bacterial resistance. It has been shown to affect pathways related to apoptosis and cell proliferation.

  • Cancer Inhibition : Research indicates that the compound exhibits anti-cancer properties by inducing apoptosis in cancer cells. It has been demonstrated to inhibit the growth of liver cancer cells (HepG2 and Hep3B) through modulation of the HNF 4α pathway, which is crucial for tumor growth regulation .
  • Antibacterial Activity : The presence of trifluoromethyl groups enhances the compound's antibacterial properties. Studies have shown that derivatives of similar structures exhibit significant activity against various bacterial strains, suggesting that this compound may also possess similar effects .

Case Studies

  • Anti-Cancer Activity :
    • A study found that treatment with this compound resulted in a concentration-dependent inhibition of tumor cell growth and colony formation in vitro. The induction of apoptosis was linked to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic factors .
    • In vivo studies confirmed that administration at a dose of 5 mg/kg significantly reduced liver tumor growth in animal models .
  • Antibacterial Properties :
    • Investigations into related urea derivatives revealed minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against E. coli and C. albicans. These findings suggest that this compound could exhibit comparable antibacterial efficacy .

Data Table: Biological Activity Summary

Activity TypeEffectivenessReference
Anti-CancerInhibits liver cancer cell growth; induces apoptosis
AntibacterialMIC = 4.88 µg/mL against E. coli and C. albicans
MechanismModulates HNF 4α pathway; affects apoptosis-related genes

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8,9S)-cinchonan-9-ylurea, and what critical reaction conditions must be optimized?

  • The compound is synthesized via a two-step process. First, cinchonine is converted to 9-amino(9-deoxy)epicinchonine (AECN) using the Mitsunobu reaction (optimized with DIAD and PPh₃). Second, AECN reacts with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in tetrahydrofuran (THF) under inert conditions. Key parameters include temperature control (0–25°C), stoichiometric ratios (1:1.2 AECN:isothiocyanate), and reaction time (12–24 hr). Purification via column chromatography with a hexane/ethyl acetate gradient is recommended .

Q. How should researchers handle solubility challenges for this compound in aqueous or organic solvents?

  • The compound exhibits poor aqueous solubility due to its trifluoromethyl groups and hydrophobic cinchona backbone. For biological assays, prepare stock solutions in anhydrous DMSO (10 mM) and dilute in buffer (≤1% DMSO). Sonication (37°C, 15–30 min) and argon degassing improve homogeneity. Avoid freeze-thaw cycles; store aliquots at -80°C (stable for 6 months) or -20°C (1 month) .

Q. What analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Use 1H^1H-NMR and 19F^{19}F-NMR to verify substituent positions and trifluoromethyl groups. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity (>95%) should be assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Chiral HPLC or circular dichroism (CD) validates stereochemical integrity .

Advanced Research Questions

Q. How does the stereochemistry of the cinchona scaffold influence catalytic activity in asymmetric synthesis?

  • The (8,9S)-configuration of the cinchona moiety enables enantioselective catalysis via H-bonding and π-π interactions. For example, in Michael additions, the tertiary amine and urea/thiourea groups act cooperatively to stabilize transition states. Modifying the 6'-methoxy group (e.g., replacing with electron-withdrawing groups) alters substrate binding and enantioselectivity (up to 95% ee in tested cases) .

Q. What strategies mitigate batch-to-batch variability in organocatalytic performance?

  • Variability often arises from residual solvents or trace metals. Implement strict drying protocols (e.g., azeotropic distillation with toluene). Characterize each batch via 1H^1H-NMR to confirm the absence of unreacted AECN or isothiocyanate. Calibrate catalytic activity using a reference reaction (e.g., asymmetric aldol reaction with cyclohexanone and nitrostyrene) .

Q. How can computational modeling guide the design of derivatives with enhanced catalytic efficiency?

  • Density functional theory (DFT) simulations predict transition-state geometries and non-covalent interactions. Focus on optimizing the urea-phenyl group’s torsion angle and trifluoromethyl substituents’ electronic effects. Molecular dynamics (MD) simulations assess solvation effects, guiding solvent selection (e.g., toluene vs. THF) for improved turnover frequency .

Q. What are the implications of replacing the urea moiety with thiourea in this compound?

  • Thiourea derivatives (e.g., CAS 852913-25-8) exhibit stronger H-bond donor capacity, enhancing substrate activation in reactions like Strecker syntheses. However, thiourea is more prone to oxidation; add 0.1% BHT (butylated hydroxytoluene) to stock solutions. Comparative kinetic studies show 20–30% higher catalytic activity for thiourea in certain Friedel-Crafts reactions .

Contradictions and Resolutions in Literature

  • CAS Number Variability : (852913-16-7) and 14 (852913-25-8) refer to urea vs. thiourea derivatives. Confirm substituents (R-group = urea/thiourea) and stereochemistry (8,9S vs. 9R) before application .
  • Storage Stability : While recommends -80°C for long-term storage, notes that repeated thawing degrades catalytic activity. Use single-use aliquots and argon purging to extend stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.